molecular formula C17H26BNO2 B15364451 2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B15364451
M. Wt: 287.2 g/mol
InChI Key: FRBGXQXKBRECKB-UHFFFAOYSA-N
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Description

2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is notable for its unique structure, which includes a boronate ester group, making it a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps:

    Formation of the Tetrahydroisoquinoline Core: The initial step involves the construction of the tetrahydroisoquinoline core. This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Boronate Ester Group: The boronate ester group is introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a halogenated tetrahydroisoquinoline derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial to maximize yield and minimize costs. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline core, leading to the formation of isoquinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to more saturated derivatives.

    Substitution: The boronate ester group can participate in various substitution reactions, such as cross-coupling reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are used in cross-coupling reactions.

Major Products

    Oxidation: Isoquinoline derivatives.

    Reduction: Saturated tetrahydroisoquinoline derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the coupling partner.

Scientific Research Applications

2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: The compound can be used to study biological pathways involving tetrahydroisoquinoline derivatives.

    Medicine: It is a potential precursor for the synthesis of drugs targeting neurological disorders.

    Industry: Used in the production of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroisoquinoline depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The boronate ester group can form reversible covalent bonds with diols, which is useful in enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1,2,3,4-tetrahydroisoquinoline: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline: Contains a bromine atom instead of the boronate ester, which affects its reactivity and applications.

Uniqueness

This compound’s unique structure and reactivity profile make it a versatile tool in both academic research and industrial applications.

Properties

Molecular Formula

C17H26BNO2

Molecular Weight

287.2 g/mol

IUPAC Name

2,5-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C17H26BNO2/c1-12-9-14(10-13-11-19(6)8-7-15(12)13)18-20-16(2,3)17(4,5)21-18/h9-10H,7-8,11H2,1-6H3

InChI Key

FRBGXQXKBRECKB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3CCN(CC3=C2)C)C

Origin of Product

United States

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